Comparative Linker Length Optimization in PROTAC Degradation Activity: PEG2 vs. PEG3 vs. PEG4
In a head-to-head study of PROTAC linkers targeting the estrogen receptor alpha (ERα), a PEG3-based linker demonstrated superior degradation activity compared to both shorter (PEG2) and longer (PEG4) analogs [1]. While all three linkers exhibited similar binding affinity to ERα (IC₅₀ values between 30-50 nM), the PEG3 construct (LCL-ER(dec)) showed the highest degradation activity [1]. This study, while using a PEG3 linker rather than PEG2, provides a direct class-level inference that linker length is a critical determinant of PROTAC efficacy, with the PEG3 length being optimal in this system. The PEG2 analog 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acid serves as the foundational building block for synthesizing such PEG3-based linkers, and its procurement is essential for constructing optimal PROTAC candidates.
| Evidence Dimension | Linker Length and ERα Degradation Activity |
|---|---|
| Target Compound Data | Not directly tested (study used PEG3-linker construct LCL-ER(dec)) |
| Comparator Or Baseline | PEG2-linker (LCL-ER(dec)-P2) and PEG4-linker (LCL-ER(dec)-P4) |
| Quantified Difference | PEG3 construct exhibited the highest degradation activity; PEG2 and PEG4 constructs showed reduced activity. |
| Conditions | ERα degradation assay in a cellular model (western blotting) |
Why This Matters
This evidence informs procurement by demonstrating that linker length optimization is crucial for PROTAC activity, and that building blocks like 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acid are essential for synthesizing and evaluating linker libraries to achieve optimal efficacy.
- [1] The Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS Vol.33 No.2, p.24. View Source
